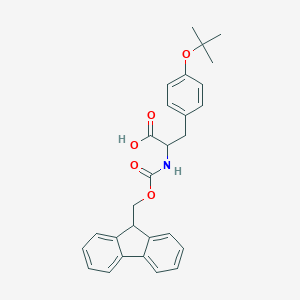

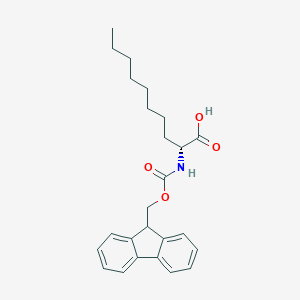

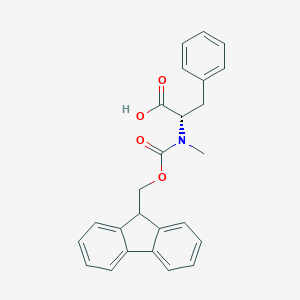

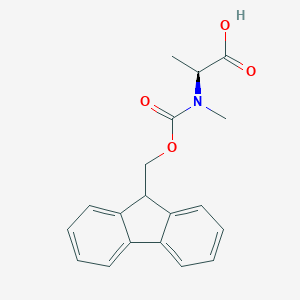

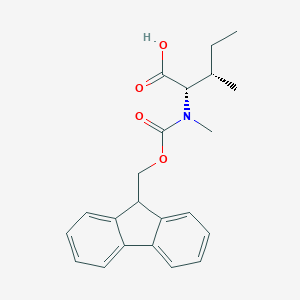

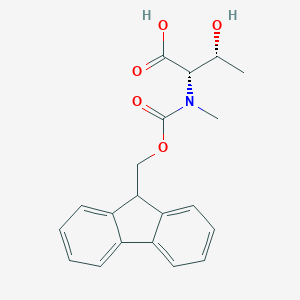

(2S,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(benzyloxy)pyrrolidine-2-carboxylic acid

Übersicht

Beschreibung

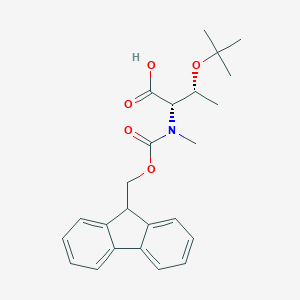

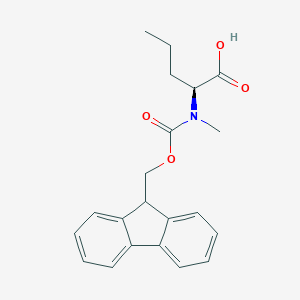

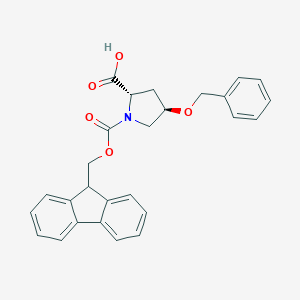

“(2S,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(benzyloxy)pyrrolidine-2-carboxylic acid” is a proline derivative . It is also known as Trans-4-Benzyloxy-N-Fmoc-L-proline . The CAS number for this compound is 174800-02-3 .

Molecular Structure Analysis

The molecular formula of this compound is C27H25NO5 . The InChI code is 1S/C27H25NO4/c29-26(30)25-15-19(14-18-8-2-1-3-9-18)16-28(25)26(31)32-17-24-22-12-6-4-10-20(22)21-11-5-7-13-23(21)24/h1-13,19,24-25H,14-17H2,(H,29,30)/t19-,24-/m0/s1 .

Physical And Chemical Properties Analysis

The molecular weight of this compound is 413.5 g/mol . Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not provided in the search results.

Wissenschaftliche Forschungsanwendungen

Solid Phase Peptide Synthesis (SPPS)

Fmoc-Hyp(Bzl)-OH plays a crucial role in Solid Phase Peptide Synthesis (SPPS) , a method extensively used for synthesizing peptides . This technique involves the sequential addition of amino acid residues to a growing peptide chain anchored to an insoluble resin. The Fmoc group serves as a temporary protection for the amino group during the synthesis, allowing for the selective formation of peptide bonds.

Development of Epitope-Specific Antibodies

In immunology, Fmoc-Hyp(Bzl)-OH is utilized to synthesize peptides that mimic specific epitopes of proteins . These synthetic peptides are then used to generate antibodies that can recognize and bind to the target epitope, which is essential for disease diagnosis and therapeutic interventions.

Cell Signaling Studies

Researchers use Fmoc-Hyp(Bzl)-OH to create peptides that play a role in cell signaling pathways . By studying these synthetic peptides, scientists can understand how cells communicate and respond to various stimuli, leading to insights into cellular processes and potential drug targets.

Biomaterials Development

The compound’s ability to form self-assembling peptides makes it valuable in the field of biomaterials . These materials have applications in tissue engineering, where they can provide scaffolds that mimic the extracellular matrix, supporting cell growth and tissue regeneration.

Antimicrobial and Therapeutic Peptides

Fmoc-Hyp(Bzl)-OH is instrumental in synthesizing peptides with antimicrobial properties . These peptides can serve as potential therapeutic agents against various bacterial and fungal infections, offering an alternative to traditional antibiotics.

NMR Structural Research

In structural biology, Fmoc-Hyp(Bzl)-OH-derived peptides are used for Nuclear Magnetic Resonance (NMR) studies . NMR spectroscopy allows researchers to determine the three-dimensional structure of peptides in solution, providing valuable information about their function and interaction with other molecules.

Peptide-Based Drug Discovery

The synthesis of peptides using Fmoc-Hyp(Bzl)-OH is critical in drug discovery efforts . These peptides can act as lead compounds for the development of new drugs, especially in cases where the target is a protein or peptide.

Green Chemistry in Peptide Synthesis

Efforts to make peptide synthesis more environmentally friendly have led to the use of Fmoc-Hyp(Bzl)-OH in green chemistry applications . This involves the adoption of greener solvents and methodologies that reduce the environmental impact of peptide synthesis.

Wirkmechanismus

Target of Action

The primary target of Fmoc-Hyp(Bzl)-OH is the amino groups in solid phase peptide synthesis . It serves as a protecting group for these amino groups, allowing for the selective synthesis of peptides .

Mode of Action

Fmoc-Hyp(Bzl)-OH interacts with its targets by attaching to the amino groups of the peptide chain during the synthesis process . This attachment protects these groups from reacting prematurely during the synthesis . The Fmoc group is readily deprotected by secondary amines such as piperidine, making it a versatile tool in peptide synthesis .

Biochemical Pathways

Fmoc-Hyp(Bzl)-OH plays a crucial role in the solid phase peptide synthesis (SPPS) pathway . SPPS is a method used to produce peptides, which are biomolecules with several biological activities . Fmoc-Hyp(Bzl)-OH, as a protecting group, facilitates the stepwise addition of amino acids in this pathway .

Pharmacokinetics

The pharmacokinetics of Fmoc-Hyp(Bzl)-OH are largely determined by its role in peptide synthesisInstead, it is removed (deprotected) during the synthesis process .

Result of Action

The use of Fmoc-Hyp(Bzl)-OH in peptide synthesis results in the production of peptides with specific sequences . These peptides can have various molecular and cellular effects, depending on their structure and the biological context in which they are used .

Action Environment

The action of Fmoc-Hyp(Bzl)-OH is influenced by the conditions of the peptide synthesis process. Factors such as the choice of solvent, temperature, and the presence of other reagents can affect the efficiency of the Fmoc protection and deprotection .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

(2S,4R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-4-phenylmethoxypyrrolidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H25NO5/c29-26(30)25-14-19(32-16-18-8-2-1-3-9-18)15-28(25)27(31)33-17-24-22-12-6-4-10-20(22)21-11-5-7-13-23(21)24/h1-13,19,24-25H,14-17H2,(H,29,30)/t19-,25+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGFMHBUVVWZBFT-CLOONOSVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN(C1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OCC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](CN([C@@H]1C(=O)O)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)OCC5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10610417 | |

| Record name | (4R)-4-(Benzyloxy)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10610417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

443.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2S,4R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-4-(benzyloxy)pyrrolidine-2-carboxylic acid | |

CAS RN |

174800-02-3 | |

| Record name | (4R)-4-(Benzyloxy)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-L-proline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10610417 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.